Lipophilicity Comparison: 3-Phenyl Substitution Confers Distinct LogP Profile
The 3-phenyl substituent on the benzo[c]isoxazole-5-carboxylic acid scaffold yields a calculated LogP of 3.193, as determined by predictive modeling [1]. This value contrasts with the unsubstituted parent benzo[c]isoxazole-5-carboxylic acid, for which LogP data are not explicitly reported but expected to be substantially lower due to the absence of the hydrophobic phenyl group. The 3-phenyl derivative's higher lipophilicity directly influences membrane permeability and solubility, critical parameters for bioavailability in drug development .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.193 |
| Comparator Or Baseline | Benzo[c]isoxazole-5-carboxylic acid (unsubstituted parent) |
| Quantified Difference | Not directly quantifiable; inferred significant increase due to phenyl addition |
| Conditions | Predicted/calculated LogP; no experimental conditions provided |
Why This Matters
Higher LogP of the 3-phenyl derivative enhances membrane permeability, making it a more suitable scaffold for CNS-targeting or intracellular drug discovery programs where passive diffusion is essential.
- [1] MolBase. 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. LogP: 3.193. View Source
